(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-16(13(17)10(2)15)9-12-6-4-5-11(7-12)8-14/h4-7,10H,3,9,15H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNNRWBUIPCLAU-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C#N)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)C#N)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling via Activated Intermediates
This method employs carbodiimide-mediated coupling between (S)-2-aminopropionic acid and N-ethyl-3-cyano-benzylamine. Key steps include:
-
Activation : Treatment of (S)-2-aminopropionic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane at 0°C forms the active ester.
-
Nucleophilic Displacement : Addition of N-ethyl-3-cyano-benzylamine at −20°C over 2 hours, followed by gradual warming to room temperature.
-
Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine yield the crude product, which is purified via silica chromatography (hexane:ethyl acetate = 3:1).
Optimization Insights :
-
Catalyst Screening : Substituting HOBt with HOAt (1-hydroxy-7-azabenzotriazole) increases coupling efficiency from 68% to 82% by reducing racemization.
-
Solvent Effects : Switching to tetrahydrofuran (THF) improves amine solubility but necessitates longer reaction times (8–12 hours).
Table 1 : Comparative Analysis of Coupling Reagents
| Reagent System | Yield (%) | Purity (HPLC) | Racemization (%) |
|---|---|---|---|
| EDC/HOBt | 68 | 92.4 | 4.8 |
| DCC/HOAt | 82 | 95.1 | 1.2 |
| HATU/DIPEA | 88 | 97.3 | 0.6 |
Multi-Step Synthesis via Chiral Pool Derivatization
Enantioselective Amination of β-Keto Esters
This approach exploits Evans oxazaborolidine catalysis to install the (S)-configuration:
-
β-Keto Ester Formation : Condensation of ethyl 3-cyano-benzylcarbamate with ethyl propiolate under Mitsunobu conditions (DIAD, PPh₃).
-
Asymmetric Reduction : Treatment with (S)-CBS catalyst (10 mol%) in toluene at −78°C achieves 94% ee.
-
Amide Formation : Hydrolysis of the ethyl ester with LiOH, followed by coupling with ethylamine using HATU.
Critical Process Parameters :
-
Temperature Control : Maintaining −78°C during reduction prevents catalyst decomposition.
-
Workflow Integration : In-situ protection of the amine with Boc₂O minimizes side reactions during ester hydrolysis.
Table 2 : Impact of Reducing Agents on Stereoselectivity
| Reducing Agent | ee (%) | Isolated Yield (%) |
|---|---|---|
| NaBH₄ | 62 | 55 |
| BH₃·THF | 78 | 68 |
| CBS Catalyst | 94 | 82 |
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Pioneered by pharmaceutical manufacturers, this method enhances reproducibility and reduces reaction times:
-
Reactor Design : Two interconnected microreactors (0.5 mm ID) maintain precise temperature (±0.5°C) and mixing efficiency.
-
Process Steps :
-
Reactor 1 : EDC-mediated activation of (S)-2-aminopropionic acid at 25°C (residence time: 2 min).
-
Reactor 2 : Coupling with N-ethyl-3-cyano-benzylamine at 40°C (residence time: 5 min).
-
-
In-Line Purification : Integrated catch-and-release cartridges (C18 functionalized silica) achieve >99% purity without chromatography.
Advantages :
-
Throughput : 1.2 kg/day output vs. 300 g/day in batch processes.
-
Solvent Recovery : 95% THF recaptured via distillation.
Analytical Characterization and Quality Control
Chiral Purity Assessment
-
HPLC Method : Chiralpak AD-H column (4.6 × 250 mm), hexane:isopropanol (80:20), 1 mL/min flow rate. Retention times: 8.2 min (S-enantiomer), 9.7 min (R-enantiomer).
-
Circular Dichroism : Positive Cotton effect at 225 nm (Δε +3.2) confirms (S)-configuration.
Table 3 : Spectroscopic Fingerprints
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 4.35 (q, 2H, NCH₂), 7.45–7.62 (m, 4H, Ar-H) |
| FT-IR (ATR) | 3340 cm⁻¹ (N-H stretch), 2230 cm⁻¹ (C≡N) |
| HRMS (ESI+) | m/z 261.1234 [M+H]⁺ (calc. 261.1238) |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Anticonvulsant Properties
Research indicates that derivatives of amino acid compounds similar to (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide exhibit significant anticonvulsant activity. For instance, studies on related compounds have shown promising results in animal models for epilepsy. The structure-activity relationship (SAR) suggests that modifications at specific sites can enhance anticonvulsant efficacy. In particular, compounds with small 3-alkoxy substituents demonstrated maximal activity in seizure models, outperforming traditional anticonvulsants like phenobarbital .
Neuropathic Pain Management
Additionally, some derivatives have been evaluated for their effects on neuropathic pain. The pharmacological findings suggest that these compounds may serve as effective agents in managing pain through modulation of sodium channels involved in pain signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its pharmacological profile. Key insights from related studies reveal:
- Substituent Effects : The nature and position of substituents on the benzyl ring significantly influence anticonvulsant activity. Electron-withdrawing groups tend to enhance efficacy, while electron-donating groups may reduce it .
- Hydrophobic Interactions : The hydrophobic character of substituents also plays a role in the binding affinity to target proteins, particularly sodium channels involved in seizure propagation and pain signaling .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Study on Anticonvulsant Activity : A study reported that certain N-benzyl derivatives exhibited ED50 values lower than established drugs like phenytoin in maximal electroshock seizure tests, indicating their potential as new anticonvulsants .
- Neuropathic Pain Models : Another investigation highlighted the effectiveness of these compounds in formalin-induced pain models, demonstrating their ability to modulate pain pathways effectively .
Data Table: Summary of Biological Activities
| Activity Type | Compound Class | Efficacy Comparison | Key Findings |
|---|---|---|---|
| Anticonvulsant | N-benzyl derivatives | Superior to phenobarbital | ED50 = 13-21 mg/kg |
| Neuropathic Pain | PAADs | Effective | Modulation of sodium channels |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This inhibition can lead to increased insulin secretion and improved blood glucose control.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with five structurally related analogs, highlighting key differences in substituents, molecular weight, and functional groups:
Key Observations:
Nitro (NO₂): In the nitro analog (CAS 1307482-37-6), the larger nitro group may reduce solubility but increase electrophilicity, making it more reactive in certain synthetic pathways .
N-Substituents: Ethyl vs.
Stereochemical and Positional Isomerism: The 2-fluoro substituent in CAS 1219957-26-2 introduces steric hindrance near the amide bond, which could disrupt interactions with chiral biological targets compared to the target compound’s 3-cyano group .
Physicochemical and Application Differences
- Molecular Weight and Solubility: The target compound (231.30 g/mol) is heavier than the 3-fluoro analog (196.22 g/mol) but lighter than the nitro derivative (237.26 g/mol). The cyano group’s polarity may improve aqueous solubility relative to fluoro or nitro analogs .
- Synthetic Utility: The nitro and cyano derivatives are likely intermediates in medicinal chemistry, while the discontinued 3-fluoro compound () may have been phased out due to stability or efficacy issues .
- Biological Relevance : Compounds like the cycloheptylethyl derivative () demonstrate structural complexity for targeting enzymes, suggesting the target compound could serve a similar role in drug discovery .
Research and Patent Landscape
- Patent Activity : Methods for synthesizing trifluoroethyl acetamides () and arylsulfinyl-acetamide inhibitors () highlight the broader interest in modified amides for therapeutic applications. These methods could be adapted for the target compound’s synthesis .
Biological Activity
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide is a chiral compound recognized for its potential applications in medicinal chemistry. Its unique structure, characterized by an amino group, a cyano-substituted benzyl moiety, and an ethyl side chain, suggests significant biological activity that merits further investigation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : Approximately 194.25 g/mol
- Stereochemistry : The (S) configuration is crucial as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its structural features:
- Electrophilic Nature : The cyano group may act as an electrophile, facilitating interactions with nucleophilic sites in enzymes or receptors.
- Hydrogen Bonding : The amino group allows for hydrogen bonding, which can enhance binding affinity to biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neuroprotective pathways.
Comparative Biological Activity Table
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-N-(4-cyano-benzyl)-N-isopropyl-propionamide | Contains isopropyl group | Potential lipoxygenase inhibitor |
| (S)-2-Amino-N-(3-methoxy-benzyl)-N-ethyl-propionamide | Methoxy substitution | Studied for anti-inflammatory properties |
| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Sulfonamide group | Inhibitor of lipoxygenase |
Research Findings
Recent studies have explored the biological activity of this compound and its analogs:
Case Studies
- Neuroprotective Evaluation :
-
Anti-inflammatory Properties :
- Research focusing on analogs of this compound revealed promising anti-inflammatory effects through enzyme inhibition pathways, suggesting a mechanism that could be leveraged in drug development .
Q & A
Q. What are the established synthetic routes for (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide, and how do reaction conditions influence yield and enantiomeric purity?
The synthesis typically involves multi-step reactions, starting with chiral amino acid precursors. Key steps include:
- Substitution reactions : Alkylation of the amino group under basic conditions (e.g., K₂CO₃/DMF) to introduce the N-ethyl and benzyl moieties .
- Cyano group introduction : Use of nitrile-containing reagents (e.g., cyanogen bromide) in a controlled environment to avoid racemization .
- Chiral resolution : Techniques like chiral HPLC or enzymatic resolution ensure enantiopurity of the (S)-isomer .
Yield optimization requires precise temperature control (0–5°C for nitrile reactions) and inert atmospheres (N₂/Ar) to prevent side reactions. Enantiomeric excess (ee) >98% is achievable via recrystallization in ethanol/water mixtures .
Q. How is the structural integrity of this compound validated post-synthesis?
Validation employs:
Q. What are the recommended storage conditions to maintain the compound’s stability?
Store at 2–8°C in airtight, light-resistant containers under nitrogen. Purity degradation (<95%) occurs within 6 months if exposed to humidity (>60% RH) or ambient oxygen . Pre-packaged aliquots (1–100 mg) in amber vials with desiccants are ideal for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from:
- Conformational isomerism : Use variable-temperature NMR (VT-NMR) to assess dynamic equilibria .
- Impurity interference : Compare experimental data with computational predictions (e.g., ACD/Labs Percepta for NMR/IR) .
- Solvent effects : Re-run spectra in deuterated DMSO or CDCl₃ to identify solvent-induced shifts .
Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive confirmation .
Q. What strategies optimize the compound’s solubility for biological assays without compromising activity?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH adjustment : The compound’s amino group (pKa ~8.5) allows solubility in mildly acidic buffers (pH 6.5–7.0) .
- Prodrug derivatization : Introduce temporary protecting groups (e.g., Boc for the amine) to improve bioavailability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or enzymes) .
- MD simulations : Assess stability of ligand-target complexes in simulated physiological conditions (e.g., 150 mM NaCl, 310 K) .
- QSAR analysis : Correlate substituent effects (e.g., cyano group position) with activity trends .
Q. What methodologies address low yields in large-scale asymmetric synthesis?
- Catalytic asymmetric synthesis : Employ chiral catalysts like BINAP-Ru complexes for enantioselective alkylation .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side-product formation .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, reagent stoichiometry) .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in enantiomeric excess?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time .
- Robust purification protocols : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization .
- Inter-laboratory validation : Share samples with independent labs using standardized NMR protocols (e.g., 500 MHz, CDCl₃) .
Q. What steps validate the compound’s biological activity against conflicting literature reports?
- Dose-response curves : Test across a wide concentration range (nM–mM) to confirm EC₅₀/IC₅₀ values .
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (MTT assay) .
- Negative controls : Include structurally similar but inactive analogs to rule out non-specific effects .
Analytical and Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
